1-bromo-3-(1,1,2-trifluoroethoxy)benzene
Description
1-Bromo-3-(1,1,2-trifluoroethoxy)benzene (CAS: 1783392-06-2, molecular formula C₈H₅BrF₃O) is a halogenated aromatic compound featuring a bromine atom at the para position and a 1,1,2-trifluoroethoxy (-OCHFCF₂) group at the meta position. The trifluoroethoxy substituent introduces significant electronegativity and lipophilicity, making the compound valuable in pharmaceutical and agrochemical synthesis. Its molecular weight is 257.03 g/mol, and it is commercially available through suppliers like Enamine Ltd and CymitQuimica.
Properties
CAS No. |
2613384-29-3 |
|---|---|
Molecular Formula |
C8H6BrF3O |
Molecular Weight |
255 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): Bromination of 3-(1,1,2-trifluoroethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Reaction of this compound with a suitable nucleophile under appropriate conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Reduction of the bromine atom to hydrogen.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Employing reducing agents like zinc dust or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Utilizing nucleophiles such as sodium iodide (NaI) or ammonia (NH3).
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: this compound with reduced bromine.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-(1,1,2-trifluoroethoxy)benzene is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and material science.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through specific molecular interactions and pathways:
Molecular Targets: It interacts with various enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolic regulation.
Comparison with Similar Compounds
Substituent Variation: Trifluoromethoxy vs. Trifluoroethoxy
- 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0): Substituent: -OCF₃ (trifluoromethoxy) instead of -OCHFCF₂. Molecular weight: 241.00 g/mol, lighter due to the absence of a CH₂ group. It has a higher commercial availability (>95% purity) and lower boiling point (153–155°C).
Fluorine Positional Isomerism: 1,1,2-Trifluoroethoxy vs. 2,2,2-Trifluoroethoxy
- 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene (CAS 888327-41-1): Substituent: -OCH₂CF₃ (fluorines on the terminal carbon). Molecular formula: C₈H₆BrF₃O, differing by one hydrogen due to CH₂ vs. CHF in the ethoxy chain. Key Differences: The 2,2,2-trifluoroethoxy group increases steric bulk and may alter solubility in nonpolar solvents compared to the 1,1,2-isomer.
Chain Length and Fluorination: Difluoropropyl vs. Trifluoroethoxy
- 1-Bromo-3-(1,1-difluoropropyl)benzene (CAS 1204295-68-0): Substituent: -CH₂CF₂CH₃ (difluoropropyl) instead of -OCHFCF₂. Molecular weight: 235.07 g/mol, lighter due to the absence of oxygen.
Halogen Variation: Chloroethoxy vs. Trifluoroethoxy
Structural and Functional Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
